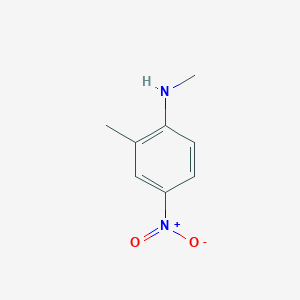

N,2-Dimethyl-4-nitroaniline

Description

Properties

IUPAC Name |

N,2-dimethyl-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-6-5-7(10(11)12)3-4-8(6)9-2/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJYYBTRBCMPYCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80146455 | |

| Record name | N,2-dimethyl-4-nitrobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80146455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10439-77-7 | |

| Record name | N,2-dimethyl-4-nitrobenzenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010439777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,2-dimethyl-4-nitrobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80146455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Methyl-4-nitro-o-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to N,2-Dimethyl-4-nitroaniline: Properties, Synthesis, and Experimental Protocols

Introduction

N,2-Dimethyl-4-nitroaniline is a substituted aromatic amine with potential applications in chemical synthesis, particularly as an intermediate for dyes, pigments, and other specialized organic materials. However, a comprehensive review of publicly available scientific literature reveals a significant scarcity of detailed experimental data for this specific isomer. Its close structural relative, N,N-dimethyl-4-nitroaniline (CAS 100-23-2), is extensively studied and characterized.

This guide addresses the lack of direct information by focusing on the logical precursor, 2-Methyl-4-nitroaniline (CAS 99-52-5) , for which substantial data exists. Furthermore, a generalized experimental protocol for the synthesis of the target compound, this compound, via the N-methylation of its precursor is provided. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a technical understanding of this compound and its synthetic pathway.

Physicochemical Properties of the Precursor: 2-Methyl-4-nitroaniline

To understand the properties of this compound, it is essential to first characterize its immediate precursor, 2-Methyl-4-nitroaniline. The physical and chemical data for this compound are well-established.

| Property | Value | Citation(s) |

| CAS Number | 99-52-5 | [1][2] |

| Molecular Formula | C₇H₈N₂O₂ | [1][2] |

| Molecular Weight | 152.15 g/mol | [1][2] |

| Appearance | Yellow needles or mustard yellow powder | [1] |

| Melting Point | 130-132 °C | [2] |

| IUPAC Name | 2-methyl-4-nitroaniline | [1] |

| Synonyms | 4-Nitro-o-toluidine, 2-Amino-5-nitrotoluene | [1] |

Hypothetical Synthesis of this compound

The synthesis of this compound can be logically achieved through the direct N-methylation of 2-Methyl-4-nitroaniline. This common organic transformation can be accomplished using various methylating agents. A general and robust method involves the use of a methyl halide, such as methyl iodide, in the presence of a suitable base to deprotonate the amine, facilitating nucleophilic attack.

The proposed reaction is as follows:

-

2-Methyl-4-nitroaniline + CH₃I + Base → this compound + [Base-H]⁺I⁻

A logical workflow for this synthesis and subsequent purification is outlined below.

Experimental Protocols

The following sections provide generalized methodologies for the synthesis and purification of this compound. These protocols are based on standard organic chemistry techniques and procedures documented for similar N-methylation reactions.[3]

1. N-Methylation of 2-Methyl-4-nitroaniline (Hypothetical Protocol)

-

Objective: To synthesize this compound by adding a methyl group to the amine of 2-Methyl-4-nitroaniline.

-

Materials:

-

2-Methyl-4-nitroaniline

-

Potassium carbonate (K₂CO₃), anhydrous

-

Methyl iodide (CH₃I)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, condenser

-

Thin-layer chromatography (TLC) plate (silica gel)

-

-

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Methyl-4-nitroaniline (1.0 eq).

-

Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material (approx. 5-10 mL per gram of aniline).

-

Add anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq) to the mixture.

-

Stir the suspension vigorously at room temperature for 20-30 minutes.

-

Slowly add methyl iodide (CH₃I, 1.1-1.2 eq) dropwise to the reaction mixture. An exotherm may be observed.

-

Allow the reaction to stir at room temperature for 8-12 hours.

-

Monitor the reaction progress by TLC, observing the consumption of the starting material and the appearance of a new, less polar spot corresponding to the product.

-

Upon completion, pour the reaction mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

2. Purification by Column Chromatography

-

Objective: To isolate pure this compound from unreacted starting materials and byproducts.

-

Materials:

-

Crude product from the synthesis step

-

Silica gel (for column chromatography)

-

Hexanes and Ethyl Acetate (or other suitable solvent system)

-

Glass column, collection tubes

-

-

Procedure:

-

Prepare a slurry of silica gel in hexanes and pack a glass column.

-

Dissolve the crude product in a minimal amount of dichloromethane or the column eluent.

-

Load the dissolved sample onto the top of the silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate).

-

Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound. The product is expected to be a crystalline solid, likely yellow or orange in color.

-

Characterization

The identity and purity of the synthesized this compound would require characterization by standard analytical techniques, including:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, including the presence of both the N-methyl and the aryl-methyl groups.

-

Mass Spectrometry: To determine the molecular weight, which is expected to be 166.18 g/mol .

-

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations, such as N-H stretching (if any secondary amine is present), C-H stretching, and the strong asymmetric and symmetric stretches of the nitro (NO₂) group.

-

Melting Point Analysis: To determine the melting point, a key physical property indicating purity.

References

N,2-Dimethyl-4-nitroaniline structural formula and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of N,2-Dimethyl-4-nitroaniline, a significant aromatic intermediate. This document summarizes its structural formula, molecular weight, and key physicochemical data. Additionally, it outlines general experimental approaches for its synthesis and characterization, drawing from established methodologies for related compounds.

Core Compound Data

This compound, with the CAS number 619-31-8, is an organic compound featuring a nitro group and two methyl groups attached to an aniline framework. Its chemical structure and key properties are fundamental to its applications in chemical synthesis and materials science.

| Property | Value |

| Molecular Formula | C8H10N2O2 |

| Molecular Weight | 166.18 g/mol [1][2][3][4] |

| IUPAC Name | N,N-dimethyl-4-nitroaniline[2] |

| SMILES | CN(C)C1=CC=C(--INVALID-LINK--[O-])C=C1[1][2] |

| InChI Key | QJAIOCKFIORVFU-UHFFFAOYSA-N[1][2] |

| Appearance | Yellow to bright yellow crystalline powder[1] |

| Melting Point | 161-169 °C[1] |

| Solubility | Soluble in dichloromethane; Insoluble in water.[3][4] |

Structural Formula

The structural formula of this compound is presented below.

Caption: 2D structural representation of this compound.

Experimental Protocols

Detailed, publicly available experimental protocols for the synthesis of this compound are limited. However, general synthetic strategies can be inferred from the preparation of structurally similar compounds such as m-nitrodimethylaniline and various p-nitroaniline derivatives.[5][6][7] These syntheses typically involve two key steps: N-alkylation of a nitroaniline or nitration of a dialkylaniline.

A generalized synthetic workflow is outlined below.

Caption: Generalized synthetic workflow for nitroaniline derivatives.

Note: The specific reagents, reaction conditions (temperature, time), and purification methods (recrystallization, chromatography) would require optimization for the synthesis of this compound.

Applications in Research

This compound and its derivatives are primarily utilized in the following research areas:

-

Dye and Pigment Synthesis: As an aromatic amine, it serves as a precursor in the manufacturing of various dyes.[8]

-

Non-Linear Optical (NLO) Materials: This class of molecules is studied for its potential in NLO applications due to its molecular structure which can lead to desirable optical properties.[8][9][10] Research in this area involves studying the crystal structure and properties of materials incorporating this and related compounds.[8][9][10]

Due to its primary application in chemical synthesis and materials science, there is currently no established literature detailing its involvement in biological signaling pathways for drug development professionals.

References

- 1. N,N-Dimethyl-4-nitroaniline, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. N,N-Dimethyl-4-nitroaniline | C8H10N2O2 | CID 7491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 100-23-2 CAS MSDS (N,N-DIMETHYL-4-NITROANILINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. N,N-Dimethyl-4-nitroaniline, 98+% | Fisher Scientific [fishersci.ca]

- 5. magritek.com [magritek.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. books.rsc.org [books.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. devos.uz [devos.uz]

Technical Guide: Solubility Profile of N,2-Dimethyl-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of N,2-Dimethyl-4-nitroaniline (also known as N,N-Dimethyl-4-nitroaniline, CAS 100-23-2). A thorough review of scientific literature and chemical databases reveals a notable scarcity of specific quantitative solubility data for this compound in common organic solvents. Consequently, this document summarizes the available qualitative solubility information and presents a detailed, robust experimental protocol for the accurate determination of its solubility. This guide is intended to be a valuable resource for professionals requiring solubility data for synthesis, purification, formulation, and other research and development activities.

Introduction to this compound

This compound is a yellow crystalline solid organic compound. Its molecular structure, featuring a nitro group and a dimethylamino group on an aniline backbone, results in a moderate polarity. This structure dictates its solubility characteristics, which are crucial for its application in various chemical processes, including its use as an intermediate in the synthesis of dyes and pigments. An understanding of its solubility in different solvents is essential for optimizing reaction conditions, selecting appropriate media for crystallization and purification, and developing formulations.

Solubility Profile

Despite its common use as a chemical intermediate, publicly available quantitative solubility data for this compound is limited. The information available is primarily qualitative.

Qualitative Solubility Data

General observations indicate that this compound exhibits moderate solubility in polar organic solvents and is poorly soluble in water. Its solubility is also noted to increase with temperature.

| Solvent | Qualitative Solubility | Source |

| Water | Insoluble | [1][2][3] |

| Dichloromethane | Soluble | [1][2][3] |

| Ethanol | Soluble | [4] |

| Acetone | Soluble | [4] |

| Methanol (hot) | Soluble (almost transparent) | [1][2][3] |

Factors Influencing Solubility

The solubility of this compound is influenced by several factors:

-

Solvent Polarity: As a moderately polar molecule, it dissolves best in solvents with similar polarity.[4]

-

Temperature: Like most solid organic compounds, its solubility in organic solvents increases with a rise in temperature.[4]

-

pH: In aqueous solutions, the pH can affect the protonation state of the amine group, which in turn can influence its solubility.[4]

Experimental Protocol for Quantitative Solubility Determination

For applications requiring precise solubility values, experimental determination is necessary. The isothermal equilibrium method (also known as the shake-flask method) is the gold standard for reliably measuring the equilibrium solubility of a crystalline compound.

Principle

A supersaturated slurry of this compound in the solvent of interest is agitated at a constant temperature for a sufficient period to allow the system to reach thermodynamic equilibrium. At this point, the concentration of the dissolved solute in the supernatant is constant and represents the solubility at that specific temperature.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade or higher)

-

Analytical balance

-

Glass vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., UV/Vis spectrophotometer or HPLC)

Procedure

-

Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a known volume or mass of the desired solvent to the vial.

-

Sealing: Tightly seal the vial to prevent any solvent evaporation during the experiment.

-

Equilibration: Place the sealed vial in a constant temperature shaker bath set to the desired temperature. Agitate the slurry for a period sufficient to reach equilibrium (typically 24-72 hours). A preliminary kinetic study can determine the minimum time required to reach equilibrium.

-

Sedimentation: After the equilibration period, allow the vial to stand undisturbed in a temperature-controlled environment (at the same temperature as equilibration) for at least 2-4 hours to permit the excess solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe.

-

Filtration: Immediately attach a syringe filter to the syringe and dispense the saturated solution into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method (e.g., UV/Vis spectrophotometry at its λmax or HPLC with a suitable detector).

-

Calculation: Back-calculate the original concentration of the saturated solution to determine the solubility. Express the solubility in desired units (e.g., g/100 mL, mol/L, or mole fraction).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the isothermal equilibrium method of solubility determination.

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Conclusion

While there is a significant lack of quantitative solubility data for this compound in the public domain, its qualitative behavior indicates good solubility in polar organic solvents and poor solubility in water. For applications in chemical synthesis, purification, and formulation where precise solubility is critical, it is strongly recommended that experimental determination be performed. The isothermal equilibrium method detailed in this guide provides a reliable and robust framework for obtaining this essential data.

References

The Core Physicochemical Properties of N,2-Dimethyl-4-nitroaniline: A Technical Guide

This technical guide provides an in-depth analysis of the fundamental physicochemical properties of N,2-Dimethyl-4-nitroaniline (CAS No. 6962-47-6), a key intermediate in various chemical syntheses. The focus of this document is on its melting and boiling points, critical parameters for its application in research, drug development, and industrial processes. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Data Summary

This compound presents as a yellow to brown crystalline solid at room temperature.[1][2] The experimentally determined and estimated values for its melting and boiling points are summarized below.

| Physical Property | Value | Notes |

| Melting Point | 162 - 168 °C | Multiple sources report a narrow range within this bracket.[3][4][5] |

| Boiling Point | 279.3 - 314.4 °C | Data varies, with some sources providing estimates.[4][6] Other sources indicate the information is not available or not applicable, which may suggest decomposition at higher temperatures.[3][5] |

Experimental Protocols

While specific experimental documentation for the determination of this compound's melting and boiling points is not publicly detailed, the following sections describe the standard, validated methodologies used for such characterizations.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity and is typically determined using a capillary melting point apparatus.

Methodology:

-

Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.

-

Heating: The sample is heated at a controlled, slow rate (typically 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range is reported as the melting point. A narrow melting range (e.g., < 2 °C) is indicative of a high-purity substance.

Boiling Point Determination

The boiling point is determined at a specific atmospheric pressure, as it is a pressure-dependent property. Standard methods include distillation and the Thiele tube method.

Methodology (Thiele Tube):

-

Sample Preparation: A small amount of liquid this compound (if melted) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and submerged in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating: The side arm of the Thiele tube is gently heated, allowing for uniform heat distribution by convection.

-

Observation: As the temperature rises, a steady stream of bubbles will emerge from the inverted capillary tube. The heat is then removed. The temperature at which the liquid just begins to re-enter the capillary tube is recorded as the boiling point. This occurs when the vapor pressure of the substance equals the external atmospheric pressure.

Process Visualizations

To further elucidate the experimental and logical frameworks associated with the physical properties of this compound, the following diagrams are provided.

References

- 1. CAS 100-23-2: N,N-Dimethyl-4-nitroaniline | CymitQuimica [cymitquimica.com]

- 2. N,N-DIMETHYL-4-NITROANILINE | 100-23-2 [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. 100-23-2 CAS MSDS (N,N-DIMETHYL-4-NITROANILINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Unveiling the Spectroscopic Signature: A Technical Guide to the UV-Vis Absorption Spectrum of N,2-Dimethyl-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the ultraviolet-visible (UV-Vis) absorption spectroscopy of N,2-Dimethyl-4-nitroaniline. Due to a scarcity of publicly available, specific quantitative UV-Vis absorption data for this compound, this document focuses on providing a comprehensive, generalized experimental protocol for its analysis. This guide also includes a logical workflow for sample preparation and spectral acquisition, and a discussion of the expected spectral characteristics based on the electronic nature of the molecule. The provided methodologies and visualizations are intended to equip researchers with the necessary framework to conduct and interpret their own UV-Vis analysis of this compound.

Introduction

This compound is an aromatic organic compound characterized by a nitro group (-NO₂) at the 4-position and two methyl groups, one on the amine nitrogen (N) and another on the benzene ring at the 2-position (ortho to the amino group). The electronic properties of this molecule are dictated by the interplay between the electron-donating amino group and the electron-withdrawing nitro group, which are in a para-relationship, leading to a significant intramolecular charge-transfer (ICT) character. The additional methyl group on the aromatic ring can induce steric and electronic effects that may influence the absorption spectrum. UV-Vis spectroscopy is a fundamental technique to probe the electronic transitions within such molecules, providing valuable insights into their structure, electronic properties, and potential applications in areas such as dye synthesis and materials science.

UV-Vis Absorption Data

Exhaustive searches of scientific literature and spectral databases did not yield specific quantitative UV-Vis absorption data (λmax and molar absorptivity) for this compound. Therefore, a table of experimentally determined values cannot be provided at this time.

Researchers are encouraged to perform their own experimental measurements to determine these parameters. The expected absorption maximum (λmax) would likely be influenced by the solvent polarity, a phenomenon known as solvatochromism, due to the molecule's charge-transfer nature.

Experimental Protocol: UV-Vis Spectroscopic Analysis

The following is a detailed, generalized protocol for obtaining the UV-Vis absorption spectrum of this compound.

3.1. Materials and Instrumentation

-

Analyte: this compound (solid, of high purity)

-

Solvent: Spectroscopic grade solvent (e.g., ethanol, methanol, acetonitrile, cyclohexane). The choice of solvent is critical and should be reported.

-

Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.

-

Cuvettes: 1 cm path length quartz cuvettes.

-

Volumetric flasks and pipettes: Class A, for accurate solution preparation.

-

Analytical balance: For precise weighing of the analyte.

3.2. Procedure

-

Preparation of Stock Solution:

-

Accurately weigh a precise amount (e.g., 5-10 mg) of this compound.

-

Dissolve the weighed compound in a known volume (e.g., 10.00 mL) of the chosen spectroscopic grade solvent in a volumetric flask to create a stock solution of known concentration.

-

-

Preparation of Working Solutions:

-

Perform serial dilutions of the stock solution to prepare a series of working solutions with decreasing concentrations. This is crucial for determining the molar absorptivity and ensuring the absorbance values fall within the linear range of the instrument (typically 0.1 - 1.0).

-

-

Instrument Setup and Calibration:

-

Turn on the spectrophotometer and allow it to warm up for the manufacturer's recommended time.

-

Set the desired wavelength range for scanning (e.g., 200-600 nm).

-

Calibrate the instrument by running a baseline correction with a cuvette filled with the pure solvent.

-

-

Spectral Measurement:

-

Rinse a quartz cuvette with the working solution to be measured.

-

Fill the cuvette with the working solution and ensure there are no air bubbles.

-

Place the sample cuvette in the sample holder of the spectrophotometer.

-

Acquire the absorption spectrum of the solution.

-

Record the absorbance value at the wavelength of maximum absorption (λmax).

-

Repeat the measurement for all prepared working solutions.

-

-

Data Analysis:

-

Identify the λmax from the obtained spectra.

-

Construct a Beer-Lambert law calibration curve by plotting absorbance versus concentration.

-

Determine the molar absorptivity (ε) from the slope of the calibration curve using the equation A = εbc, where A is the absorbance, ε is the molar absorptivity, b is the path length (1 cm), and c is the concentration.

-

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the logical workflow for the UV-Vis analysis of this compound.

4.2. Intramolecular Charge Transfer

The diagram below illustrates the principle of intramolecular charge transfer (ICT) in this compound, which is responsible for its characteristic absorption band in the UV-Vis spectrum.

Conclusion

While specific, experimentally-derived UV-Vis absorption data for this compound remains elusive in the public domain, this technical guide provides a robust framework for its determination. The detailed experimental protocol and logical workflow diagrams offer researchers a clear path to obtaining and analyzing the UV-Vis spectrum of this compound. The electronic nature of this compound, characterized by an intramolecular charge transfer from the amino to the nitro group, suggests that its absorption spectrum will be a key indicator of its molecular properties and potential utility in various scientific and industrial applications. Future experimental work is necessary to populate the spectral databases with quantitative data for this specific molecule.

theoretical vs experimental properties of N,2-Dimethyl-4-nitroaniline

An In-depth Technical Guide to the Theoretical and Experimental Properties of N,N-Dimethyl-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyl-4-nitroaniline, a derivative of aniline, is a significant organic compound characterized by a nitro group (-NO2) positioned para to a dimethylamino group (-N(CH3)2) on a benzene ring. This molecule serves as a crucial intermediate in the synthesis of dyes and pigments.[1] More notably, its distinct electron-donating (dimethylamino) and electron-withdrawing (nitro) groups create a strong intramolecular charge-transfer system, making it a model compound for the study of non-linear optical (NLO) organic materials.[2][3] Recent studies have also revealed its fascinating mechanical properties, including superplasticity and superelasticity in its crystalline form.[3]

This technical guide provides a comprehensive comparison of the theoretical and experimentally determined properties of N,N-Dimethyl-4-nitroaniline. It is designed to offer researchers and scientists a detailed understanding of its molecular structure, physicochemical characteristics, and spectroscopic profile, supported by detailed experimental protocols.

Molecular and Crystal Structure: A Tale of Two Methods

The precise three-dimensional arrangement of atoms and molecules is fundamental to understanding a compound's properties. For N,N-Dimethyl-4-nitroaniline, both experimental X-ray diffraction and theoretical ab initio calculations have been employed to elucidate its structure.

Experimental Findings (X-ray Crystallography): Crystals of N,N-Dimethyl-4-nitroaniline, typically grown from an ethanol solution, are yellow prisms.[4] X-ray diffraction studies have revealed that they belong to the monoclinic crystal system with the space group P21.[4] A key finding from the crystal structure analysis is that the molecule is not perfectly planar. The aromatic ring, the nitro group, and the dimethylamino group are each individually planar, but they are rotated with respect to each other. The nitro group is twisted approximately 2.8° out of the aromatic plane, while the dimethylamino group is rotated by a more significant 7.3°.[4] This deviation from planarity has important implications for its electronic and optical properties.

Theoretical Predictions (Ab Initio Calculations): High-level ab initio calculations have been performed on derivatives of N,N-Dimethyl-4-nitroaniline to complement experimental data.[3] These computational models corroborate the experimental finding that the dimethylamino group has a trigonal-pyramidal configuration and is twisted relative to the plane of the benzene ring.[3] Theoretical studies are instrumental in understanding the electron density distribution and predicting molecular hyperpolarizabilities, which are crucial for NLO applications. The calculations suggest a significant contribution from a quinonoid resonance form to the overall structure of the molecule.[4]

Logical Workflow: Theoretical vs. Experimental Characterization

The following diagram illustrates the synergistic workflow between computational modeling and laboratory experimentation in the comprehensive analysis of a chemical compound like N,N-Dimethyl-4-nitroaniline.

Caption: Workflow comparing theoretical predictions and experimental results.

Data Presentation: Quantitative Properties

The following tables summarize the key theoretical and experimental data for N,N-Dimethyl-4-nitroaniline.

Table 1: Physical and Chemical Properties

| Property | Experimental Value | Computed Value | Reference(s) |

| Molecular Formula | C₈H₁₀N₂O₂ | C₈H₁₀N₂O₂ | [5][6] |

| Molecular Weight | 166.18 g/mol | 166.18 g/mol | [5][6] |

| Appearance | Yellow crystalline solid/needles | - | [1][2][5] |

| Melting Point | 163 - 165 °C | - | [7] |

| Boiling Point | ~279.3 - 314.38 °C (estimate) | - | [5][8] |

| Density | 1.245 - 1.355 g/cm³ | 1.2275 g/cm³ (estimate) | [4][5][8] |

| Water Solubility | Insoluble | - | [8][9] |

| Organic Solubility | Soluble in ethanol, acetone, dichloromethane, hot methanol. | - | [5] |

| XLogP3 | - | 2.61 | [8] |

| PSA (Polar Surface Area) | - | 49.1 Ų | [8] |

Table 2: Crystallographic Data

| Parameter | Experimental Value | Reference(s) |

| Crystal System | Monoclinic | [4] |

| Space Group | P2₁ | [4] |

| Unit Cell Dimensions | a = 9.73 Å, b = 10.56 Å, c = 3.964 Å | [4] |

| Unit Cell Angle (β) | 91° 28' | [4] |

| Molecules per Unit Cell (Z) | 2 | [4] |

Table 3: Spectroscopic Data

| Technique | Experimental Data Highlights | Reference(s) |

| ¹H NMR | (89.56 MHz, CDCl₃): δ 8.09 (d, J=9.5 Hz, 2H), 6.59 (d, J=9.5 Hz, 2H), 3.10 (s, 6H) | [10] |

| ¹³C NMR | Spectrum available | [6] |

| IR (FTIR) | Spectrum available (KBr-Pellet technique) | [6] |

| GC-MS | Mass spectrum available, m/z 166 (M+) | [6] |

| UV-Vis | Significant charge-transfer band | [11] |

Experimental Protocols

Detailed and reproducible methodologies are critical in scientific research. The following section outlines protocols for the synthesis, purification, and characterization of N,N-Dimethyl-4-nitroaniline.

Synthesis: Nitration of N,N-Dimethylaniline

This protocol is adapted from a well-established procedure in Organic Syntheses.[12]

-

Materials: N,N-dimethylaniline, concentrated sulfuric acid (sp. gr. 1.84), concentrated nitric acid (sp. gr. 1.42), ammonium hydroxide (sp. gr. 0.90), ice.

-

Equipment: 3-L three-necked round-bottomed flask, mechanical stirrer, dropping funnel, thermometer, ice bath.

-

Procedure:

-

In the 3-L flask surrounded by an ice bath, place 1270 mL of concentrated sulfuric acid.

-

Slowly add 363 g (3.0 moles) of N,N-dimethylaniline with stirring, ensuring the temperature remains below 25 °C.

-

Cool the resulting solution of dimethylaniline sulfate to 5 °C.

-

Separately, prepare a nitrating mixture by adding 366 g of concentrated sulfuric acid to 286 g of concentrated nitric acid, with cooling.

-

Add the nitrating mixture dropwise to the dimethylaniline sulfate solution over approximately 1.5 hours. Maintain the reaction temperature between 5° and 10 °C, using small pieces of dry ice for cooling if necessary.

-

After the addition is complete, pour the reaction mixture into a large beaker containing at least 5 kg of crushed ice and water.

-

Neutralize the solution by slowly adding concentrated ammonium hydroxide with vigorous stirring and cooling, keeping the temperature below 25 °C. The crude p-nitrodimethylaniline will precipitate as a yellow solid.

-

Collect the crude product by vacuum filtration and wash thoroughly with water.

-

Purification: Recrystallization

The crude product can be purified to obtain yellow crystalline needles.[2]

-

Materials: Crude N,N-Dimethyl-4-nitroaniline, 95% ethanol (or methanol).

-

Equipment: Erlenmeyer flask, hot plate, Büchner funnel, filter paper, vacuum flask.

-

Procedure:

-

Dissolve the crude solid in a minimum amount of hot 95% ethanol.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold 95% ethanol.

-

Dry the crystals in a vacuum oven or air-dry to a constant weight. The expected melting point of the purified product is 163.5-164 °C.[2]

-

Characterization Methods

-

Melting Point Determination: A small sample of the purified, dry solid is packed into a capillary tube and its melting range is determined using a standard melting point apparatus. A sharp melting range indicates high purity.

-

FTIR Spectroscopy: A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin pellet. The IR spectrum is then recorded using an FTIR spectrometer to identify characteristic functional group vibrations.[6]

-

¹H NMR Spectroscopy: A sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃) and the ¹H NMR spectrum is recorded. The chemical shifts, integration, and coupling patterns are analyzed to confirm the molecular structure.[10]

-

Single-Crystal X-ray Diffraction: High-quality single crystals are grown from a suitable solvent (e.g., ethanol). A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected to determine the precise crystal and molecular structure, including bond lengths, bond angles, and unit cell parameters.[4]

Visualization of Key Structural Features

The non-planar structure of N,N-Dimethyl-4-nitroaniline is a critical feature influencing its properties. The diagram below conceptualizes the twist of the functional groups relative to the aromatic ring.

Caption: Rotational displacement of functional groups from the aromatic plane.

Conclusion

N,N-Dimethyl-4-nitroaniline stands as an exemplary case where theoretical and experimental approaches converge to provide a deep molecular understanding. Experimental techniques like X-ray crystallography provide definitive data on the solid-state structure, revealing a non-planar geometry that is crucial for its bulk properties.[4] Computational chemistry not only corroborates these findings but also offers invaluable insights into the electronic structure and predictive power for properties like NLO hyperpolarizability, which can be challenging to measure directly.[3] The close agreement between the calculated and observed data validates the computational models, allowing for their predictive use in designing novel materials with tailored properties. The synthesis and characterization protocols provided herein offer a practical framework for researchers working with this versatile compound.

References

- 1. CAS 100-23-2: N,N-Dimethyl-4-nitroaniline | CymitQuimica [cymitquimica.com]

- 2. N,N-DIMETHYL-4-NITROANILINE | 100-23-2 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. journals.iucr.org [journals.iucr.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. N,N-Dimethyl-4-nitroaniline | C8H10N2O2 | CID 7491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

- 9. 100-23-2 CAS MSDS (N,N-DIMETHYL-4-NITROANILINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. N,N-DIMETHYL-4-NITROANILINE(100-23-2) 1H NMR [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Organic Syntheses Procedure [orgsyn.org]

Health and Safety Considerations for N,2-Dimethyl-4-nitroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a technical audience and does not constitute a comprehensive safety data sheet (SDS). Always consult the official SDS and adhere to institutional and regulatory safety protocols before handling N,2-Dimethyl-4-nitroaniline.

Executive Summary

This compound is a substituted nitroaniline compound with applications in chemical synthesis. Due to its chemical structure, which combines a nitroaromatic group with an aniline derivative, it presents several health and safety hazards that necessitate careful handling and the implementation of robust safety protocols. This guide provides an in-depth overview of the known health and safety considerations, including toxicological data, recommended handling procedures, and emergency measures. It is designed to equip researchers, scientists, and drug development professionals with the critical information needed to work safely with this compound.

Hazard Identification and Classification

This compound is classified as a hazardous chemical. Its primary hazards include acute toxicity via oral, dermal, and inhalation routes, as well as irritation to the skin and eyes.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for its hazard profile.

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Acute Oral Toxicity | Category 3 | Toxic if swallowed[1] |

| Acute Dermal Toxicity | Category 3 | Toxic in contact with skin[1] |

| Acute Inhalation Toxicity (Dusts) | Category 3 | Toxic if inhaled[1] |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation[1] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation[1] |

Note: Some sources may classify acute toxicity as Category 4 ("Harmful")[2]. Prudent practice dictates handling the substance with the higher degree of caution.

Physicochemical and Toxicological Data

Understanding the physical, chemical, and toxicological properties of this compound is fundamental to a comprehensive risk assessment.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 609-72-3 | |

| Molecular Formula | C8H10N2O2 | [3] |

| Molecular Weight | 166.18 g/mol | [2][4] |

| Appearance | Yellow to brown crystalline powder | [3] |

| Melting Point | 163-165 °C | [4] |

| Boiling Point | ~287.6 °C (estimate) | [4] |

| Solubility | Insoluble in water. Soluble in dichloromethane. | [5][6] |

| Flash Point | ~127.7 °C (estimate) | [4] |

Table 3: Summary of Toxicological Data

| Endpoint | Species | Route | Value | Reference |

| LD50 (Lethal Dose, 50%) | Rat | Oral | >500 mg/kg | [4][5] |

| Mutagenicity (Ames Test) | Salmonella typhimurium | In vitro | Evidence of mutagenicity for related nitroanilines, often requiring metabolic activation.[7] | [7] |

| Genotoxicity | Mammalian Cells | In vitro | Related N,N-dimethylanilines show potential for inducing chromosome damage. | [8] |

| Cytotoxicity (EC50) | Various Cell Lines | In vitro | Ortho- and para-nitroanilines generally show higher cytotoxicity than meta-isomers. | [9] |

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of a chemical's toxicity. The following sections outline standard methodologies for key toxicological endpoints relevant to this compound.

Acute Oral Toxicity Assessment (Adapted from OECD Guideline 423)

The Acute Toxic Class Method is a stepwise procedure to assess acute oral toxicity using a minimal number of animals.

-

Principle: The method involves dosing animals sequentially at one of four fixed starting doses (5, 50, 300, and 2000 mg/kg body weight). The outcome (mortality or survival) in a small group of animals determines the next step, allowing for classification into a GHS category.

-

Methodology:

-

Animal Model: Healthy, young adult rats of a single sex (typically females, as they are often slightly more sensitive) are used.

-

Housing and Diet: Animals are housed in controlled conditions (22 ± 3°C, 50-60% humidity, 12-hour light/dark cycle) with free access to standard laboratory diet and drinking water.

-

Dose Preparation: The test substance is typically administered via gavage in a suitable vehicle (e.g., corn oil). The concentration is adjusted to deliver the desired dose in a constant volume (e.g., 10 mL/kg).

-

Procedure:

-

A starting dose is selected based on available data. For a substance with an expected LD50 > 500 mg/kg, a starting dose of 300 mg/kg would be appropriate.

-

Three fasted animals are dosed with the test substance.

-

Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

-

The outcome determines the next step as per the OECD 423 flowchart: if mortality occurs, the dose for the next group is lowered; if no mortality occurs, the dose is increased.

-

-

Data Analysis: The results allow for the classification of the substance according to GHS criteria based on the observed mortality at different dose levels. All clinical signs, body weight changes, and gross necropsy findings are recorded.

-

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[9]

-

Principle: In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is directly proportional to the number of metabolically active cells.[9]

-

Methodology:

-

Cell Culture: A suitable cell line (e.g., human hepatocytes, fibroblasts) is seeded into 96-well plates at a predetermined density and allowed to attach overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of this compound (typically dissolved in a small amount of DMSO and then diluted in culture medium). Vehicle controls (medium with DMSO) are included.

-

Incubation: The plates are incubated for a defined period (e.g., 24, 48, or 72 hours) to allow the compound to exert its cytotoxic effects.[9]

-

MTT Addition: The treatment medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are incubated for 2-4 hours to allow formazan formation.[9]

-

Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the insoluble formazan crystals.

-

Data Analysis: The absorbance of the purple solution is measured using a microplate reader (typically at 570 nm). Cell viability is expressed as a percentage of the vehicle control. The IC50 value (the concentration that inhibits 50% of cell viability) is calculated from the dose-response curve.[9]

-

Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[10]

-

Principle: The test uses bacterial strains with pre-existing mutations in the genes required for histidine synthesis, rendering them unable to grow on a histidine-free medium. A mutagen can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow and form colonies.

-

Methodology:

-

Strain Selection: A panel of S. typhimurium strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions) is used.

-

Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 fraction), which is a liver homogenate from rats pre-treated with enzyme inducers. This mimics mammalian metabolism, as some chemicals only become mutagenic after being metabolized.[7]

-

Procedure (Plate Incorporation Method):

-

The test compound at various concentrations, the bacterial tester strain, and (if required) the S9 mix are combined in molten top agar.

-

This mixture is poured onto a minimal glucose agar plate (lacking histidine).

-

The plates are incubated at 37°C for 48-72 hours.

-

-

Data Analysis: The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control plates (vehicle only). A dose-dependent increase in the number of revertant colonies (typically a two-fold or greater increase over the background) is considered a positive result, indicating mutagenic potential.[11]

-

Mechanisms of Toxicity and Signaling Pathways

The toxicity of this compound is primarily attributed to its nitroaromatic and aniline moieties. The metabolic activation of these functional groups can lead to the formation of reactive intermediates that cause cellular damage.

-

Nitroreduction: The nitro group (-NO2) can be enzymatically reduced in a stepwise manner to nitroso (-NO), hydroxylamino (-NHOH), and ultimately amino (-NH2) groups. The hydroxylamino intermediate is a highly reactive electrophile capable of forming covalent adducts with macromolecules like DNA and proteins, leading to genotoxicity and cytotoxicity.

-

Ring Oxidation: Cytochrome P450 enzymes can hydroxylate the aromatic ring, another key step in the metabolism of aromatic compounds.

-

Aniline-Related Toxicity: Aniline and its derivatives are known to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized from the ferrous (Fe2+) to the ferric (Fe3+) state, rendering it unable to transport oxygen. This can lead to cyanosis and hypoxia.

Safe Handling and Emergency Procedures

Given its hazard profile, strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls and Personal Protective Equipment (PPE)

-

Ventilation: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Eye Protection: Chemical safety goggles and a face shield are required.[1]

-

Skin Protection: A lab coat, long pants, and closed-toe shoes are mandatory. Chemical-resistant gloves (e.g., nitrile) must be worn. Contaminated clothing should be removed immediately and decontaminated before reuse.[1]

-

Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.[1]

First Aid Measures

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Accidental Release and Disposal

-

Spill Response: Evacuate the area. Wear full PPE, including respiratory protection. For solid spills, avoid generating dust. Gently sweep or scoop the material into a labeled, sealed container for hazardous waste disposal.

-

Disposal: Dispose of waste in accordance with all local, regional, and national regulations for hazardous chemical waste. Do not allow the material to enter drains or waterways.

Conclusion

This compound is a hazardous chemical that requires stringent safety precautions. Its acute toxicity, potential for skin and eye irritation, and the genotoxic potential suggested by its chemical class demand a thorough understanding and implementation of the safety measures outlined in this guide. By adhering to proper engineering controls, utilizing appropriate personal protective equipment, and being prepared for emergency situations, researchers can mitigate the risks associated with the handling and use of this compound.

References

- 1. fishersci.com [fishersci.com]

- 2. N,N-Dimethyl-4-nitroaniline | C8H10N2O2 | CID 7491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. L00404.14 [thermofisher.com]

- 4. N,N-DIMETHYL-4-NITROANILINE | CAS#:100-23-2 | Chemsrc [chemsrc.com]

- 5. N,N-DIMETHYL-4-NITROANILINE | 100-23-2 [chemicalbook.com]

- 6. N,N-Dimethyl-4-nitroaniline, 98+% | Fisher Scientific [fishersci.ca]

- 7. Genotoxic activity of important nitrobenzenes and nitroanilines in the Ames test and their structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Genotoxicity analysis of N,N-dimethylaniline and N,N-dimethyl-p-toluidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Derivatives of N,2-Dimethyl-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological significance of N,2-Dimethyl-4-nitroaniline and its derivatives. These compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential applications in the development of novel therapeutic agents and functional materials.

Core Synthesis Strategies

The synthesis of this compound derivatives primarily revolves around two main strategies: the direct nitration of N,N-dimethyl-o-toluidine and the N-alkylation or N-arylation of 2-methyl-4-nitroaniline. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the aniline nitrogen.

A common laboratory-scale synthesis involves the nitration of an N-acylated o-toluidine to control the regioselectivity, followed by hydrolysis to yield 2-methyl-4-nitroaniline. Subsequent N-alkylation or N-arylation can then be performed to introduce various substituents. For instance, N-substitution can be achieved by reacting 2-methyl-4-nitroaniline with alkyl or aryl halides in the presence of a base.[1]

Another approach involves the direct amination of aromatic nitro compounds. This can be achieved by reacting an aromatic nitro compound with an O-alkylhydroxylamine or a salt thereof in the presence of a base, and optionally a metallic catalyst, to yield the corresponding nitroaniline derivative in a single step.[2]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and some of its representative derivatives, providing a comparative overview of their physical and chemical properties.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Reference |

| This compound | C₈H₁₀N₂O₂ | 166.18 | 130-132 | 84.2 | [3] |

| 2-Methyl-4-nitroaniline | C₇H₈N₂O₂ | 152.15 | 130-132 | 55.9 | [4][5] |

| N-Ethyl-2-methyl-4-nitroaniline | C₉H₁₂N₂O₂ | 180.21 | Not Reported | Not Reported | |

| N-Benzyl-2-methyl-4-nitroaniline | C₁₄H₁₄N₂O₂ | 242.28 | Not Reported | Not Reported | |

| N-(4-Chlorophenyl)-2-methyl-4-nitroaniline | C₁₃H₁₁ClN₂O₂ | 262.70 | Not Reported | Not Reported |

Experimental Protocols

Synthesis of 2-Methyl-4-nitroaniline from o-Toluidine

This protocol details a common method for the synthesis of the key intermediate, 2-methyl-4-nitroaniline, starting from o-toluidine.[5][6]

Step 1: Acylation of o-Toluidine

-

In a 250 mL three-necked flask, add 45 g (0.75 mol) of acetic acid.

-

Slowly add 32.1 g (0.3 mol) of o-toluidine, ensuring the temperature does not exceed 60 °C.

-

Heat the mixture to 100 °C and maintain the reaction for 4 hours, continuously removing the water generated.

Step 2: Nitration

-

Cool the reaction mixture from Step 1.

-

Slowly add a nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid) while maintaining a low temperature (typically 0-10 °C) to obtain the nitrated solid.

Step 3: Hydrolysis

-

Add 75 mL of concentrated hydrochloric acid (35%) to a 250 mL three-necked flask.

-

Add the nitrated solid from Step 2 and heat the mixture under reflux at 90 °C for 3 hours.

Step 4: Isolation and Purification

-

After the reaction is complete, cool the solution and adjust the pH to 1.5 by dropwise addition of a 30% sodium hydroxide solution to precipitate a yellow solid.

-

Filter the solid and recrystallize it from an 80% aqueous ethanol solution to obtain pure 2-methyl-4-nitroaniline. A yield of approximately 84.2% with a purity of 99% (by HPLC) and a melting point of 130-131 °C can be expected.[3]

General Protocol for N-Alkylation of 2-Methyl-4-nitroaniline

This protocol provides a general method for the synthesis of N-alkylated derivatives of 2-methyl-4-nitroaniline.

-

To a solution of 2-methyl-4-nitroaniline (1 mmol) in a suitable solvent such as dimethylformamide (DMF, 10 mL), add a base like potassium carbonate (2 mmol).

-

Stir the suspension at room temperature for 15-20 minutes.

-

Add the desired alkyl halide (e.g., ethyl iodide, benzyl bromide) (1.2 mmol) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Synthetic Workflow

Caption: General workflow for the synthesis of this compound derivatives.

Biological Activity and Signaling Pathways

N-substituted nitroaniline derivatives have garnered significant attention for their broad spectrum of biological activities, including anticancer and antimicrobial properties.[1] The nitro group is a key pharmacophore that can undergo bioreductive activation, particularly in the hypoxic environments characteristic of solid tumors.[1]

Mechanism of Action: Bioreductive Activation

The mechanism of action for many nitroaromatic compounds involves their reduction to reactive intermediates that can induce cellular damage. This process is often more efficient under hypoxic conditions.

Caption: Simplified pathway of bioreductive activation of nitroaniline derivatives.

This bioreductive activation leads to the formation of highly reactive species, such as nitroso and hydroxylamine intermediates, and ultimately nitrenium ions. These reactive species can covalently bind to cellular macromolecules like DNA, leading to cytotoxicity.[7] Furthermore, the reduction process can generate reactive oxygen species (ROS), contributing to oxidative stress and cell death.[7]

The specific biological effects of this compound derivatives can be modulated by the nature of the substituent on the nitrogen atom. For example, the introduction of different alkyl or aryl groups can influence the compound's lipophilicity, cell permeability, and interaction with target enzymes, thereby affecting its anticancer or antimicrobial potency.[1] Further research into the structure-activity relationships (SAR) of this class of compounds is crucial for the rational design of more effective and selective therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. US5466871A - Process for preparing nitroaniline derivatives - Google Patents [patents.google.com]

- 3. alliedacademies.org [alliedacademies.org]

- 4. 2-Methyl-4-nitroaniline | C7H8N2O2 | CID 7441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Methyl-4-nitroaniline synthesis - chemicalbook [chemicalbook.com]

- 6. CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine - Google Patents [patents.google.com]

- 7. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

literature review on the applications of N,2-Dimethyl-4-nitroaniline

An in-depth examination of the synthesis, properties, and applications of the chemical intermediate N,2-Dimethyl-4-nitroaniline (CAS No. 10439-77-7) for professionals in drug development, chemical synthesis, and materials science.

This compound, a substituted nitroaniline derivative, serves as a versatile intermediate in the synthesis of a range of organic compounds. Its unique structural features, including the presence of a nitro group and two methyl substituents on the aniline core, impart specific reactivity and properties that are leveraged in various chemical applications. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and key applications, supported by detailed experimental protocols and data.

Core Properties and Data

This compound is a yellow crystalline solid.[1] Its chemical structure and key properties are summarized in the tables below, providing a ready reference for researchers.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 10439-77-7 | [2][3][4][5] |

| Molecular Formula | C₈H₁₀N₂O₂ | [1][5][6] |

| Molecular Weight | 166.18 g/mol | [1][5][6] |

| Melting Point | 133-136 °C | [7] |

| 138-140 °C | [1][8] | |

| Appearance | Yellow solid / Light yellow to yellow to orange powder/crystal | [1][2] |

| Boiling Point | 310.3 °C at 760 mmHg (Predicted) | [4] |

| Density | 1.212 g/cm³ (Predicted) | [4] |

| Flash Point | 141.5 °C (Predicted) | [4] |

| Refractive Index | 1.605 (Predicted) | [4] |

Table 2: Spectroscopic Data for this compound

| Spectrum | Data | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.09 (dd, J = 9.0, 2.5 Hz, 1H), 7.97 (d, J = 2.5 Hz, 1H), 6.53 (d, J = 9.0 Hz, 1H), 4.37 (br. s, 1H), 3.00 (d, J = 5.0 Hz, 3H), 2.17 (s, 3H) | [1][8] |

| ¹³C{¹H} NMR (100 MHz, CDCl₃) | δ 152.6, 137.6, 126.0, 124.9, 121.0, 107.4, 30.5, 17.3 | [1][8] |

| FTIR (ATR/νₘₐₓ) | 3378, 2908, 1608, 1587, 1541, 1486, 1463, 1407, 1386, 1290, 1261, 1189, 1118, 1094, 1036, 1001 cm⁻¹ | [1][8] |

| HRMS (ESI) | m/z: [M + H]⁺ calcd for C₈H₁₁N₂O₂ 167.0815; found 167.0810 | [1][8] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound have been reported in the scientific literature and patents. Below are two distinct experimental protocols.

Protocol 1: Synthesis via N-methylation of 2-Methyl-4-nitroaniline

This protocol describes the selective monomethylation of 2-methyl-4-nitroaniline using methyl triflate.[1][8]

Materials:

-

2-Methyl-4-nitroaniline

-

Hexafluoroisopropanol (HFIP)

-

Methyl triflate (MeOTf)

-

Tetrahydrofuran (THF)

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2-methyl-4-nitroaniline (2.0 g, 13.14 mmol) in hexafluoroisopropanol (13.8 mL, 131.45 mmol), add methyl triflate (2.16 mL, 19.72 mmol).

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The crude product is purified by silica-gel column chromatography using a mixture of THF and hexane (10:90) as the eluent.

-

The fractions containing the desired product are combined and the solvent is evaporated to yield this compound as a yellow solid (1.58 g, 72% yield).[1]

Caption: Workflow for the synthesis of this compound via N-methylation.

Protocol 2: Synthesis via Methylation using Dimethyl Sulfate (Implied from Patent)

A patent for oxidative hair dye compositions describes a synthesis that can be inferred to use a methylating agent like dimethyl sulfate, a common industrial reagent.[7] Although the specific methylating agent isn't explicitly named as dimethyl sulfate in the provided excerpt, it is a plausible and common choice for such a transformation.

Materials:

-

2-Methyl-4-nitroaniline

-

A suitable methylating agent (e.g., Dimethyl sulfate)

-

A suitable base and solvent system

-

Ethanol

-

Water

Procedure:

-

Dissolve 15.2 g of 2-methyl-4-nitroaniline in a suitable solvent.

-

Add the methylating agent dropwise with stirring over a period of 10 minutes.

-

Continue stirring for an additional hour.

-

Cool the reaction mixture and pour it over 300 g of ice to precipitate the crude product.

-

Collect the precipitate by filtration.

-

Recrystallize the crude product from an ethanol-water mixture to yield 10.1 g of this compound.[7]

Applications

This compound is a valuable intermediate in the synthesis of more complex molecules. Its applications are primarily in the fields of dye manufacturing and the development of chemical sensors.

Intermediate in Dye Synthesis

This compound serves as a precursor in the synthesis of N¹,N¹-dimethyl-p-phenylenediamine, a component used in oxidative hair dye compositions.[7] The synthesis involves the reduction of the nitro group of this compound to an amino group.

Experimental Protocol for Reduction:

-

The entire 10.1 g yield of this compound from the previous synthesis is dissolved in ethanol.

-

The solution is subjected to catalytic hydrogenation on a Parr hydrogenator using a Platinum on carbon (Pt/C) catalyst.

-

After the reduction is complete, the catalyst is removed by filtration.

-

The product is precipitated from the filtrate by the addition of an excess of concentrated hydrochloric acid.

-

This yields 9.2 g of N¹,N¹-dimethyl-p-phenylenediamine hydrochloride as a tan precipitate.[7]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. N-Methyl-4-nitro-o-toluidine | 10439-77-7 | TCI AMERICA [tcichemicals.com]

- 3. 10439-77-7|this compound|BLD Pharm [bldpharm.com]

- 4. N,2-dimethyl-4-nitroaniline10439-77-7,Purity96%_Chemos GmbH [molbase.com]

- 5. Novachemistry-product-info [novachemistry.com]

- 6. CID 158681907 | C16H20N4O4 | CID 158681907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. US3884627A - Oxidative hair dye compositions - Google Patents [patents.google.com]

- 8. Self-Immolative System for Disclosure of Reactive Electrophilic Alkylating Agents: Understanding the Role of the Reporter Group - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: N,N-Dimethyl-4-nitroaniline as a Solvatochromic Probe for Environmental Polarity Assessment

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Determination of Kamlet–Taft solvent parameters π* of high pressure and supercritical water by the UV-Vis absorption spectral shift of 4-nitroanisole - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. connectsci.au [connectsci.au]

- 5. researchgate.net [researchgate.net]

- 6. Study of the Ternary Mixture of Methanol/Formamide/Acetonitrile via Solvatochromic Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes: Synthesis of Azo Dyes Utilizing N,2-Dimethyl-4-nitroaniline as a Coupling Component

Introduction

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (-N=N-).[1] Their synthesis is a cornerstone of organic chemistry, typically involving a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by the coupling of this salt with an electron-rich nucleophile, such as a phenol or another aromatic amine.[1][2] The structural properties of both the diazo and the coupling components are critical determinants of the final dye's characteristics, including its color, solubility, and fastness properties.

This document provides detailed protocols for the synthesis of an azo dye using N,2-Dimethyl-4-nitroaniline. It is crucial to note that as a secondary aromatic amine, this compound cannot be diazotized to form a stable diazonium salt; secondary amines react with nitrous acid to form N-nitrosoamines. Therefore, in the context of azo dye synthesis, This compound functions as the coupling component , reacting with a diazonium salt prepared from a primary aromatic amine. Its substituted aromatic ring, activated by the dimethylamino group, serves as the nucleophile in an electrophilic aromatic substitution reaction.[3][4]

These application notes are intended for researchers and scientists in organic synthesis and drug development, providing a comprehensive workflow, experimental protocols, and data interpretation for the synthesis of novel azo compounds.

Experimental Protocols

The synthesis is a two-part procedure. First, a primary aromatic amine is converted to its diazonium salt. Second, the freshly prepared diazonium salt is reacted with the coupling component, this compound. The following protocol uses p-nitroaniline as a representative primary amine for the diazotization step.

Part 1: Diazotization of p-Nitroaniline

This protocol details the conversion of a primary aromatic amine into a reactive diazonium salt intermediate. The salt is unstable and should be used immediately after preparation.[3][5]

Methodology:

-

In a 100 mL beaker, prepare a solution of 1.38 g (10 mmol) of p-nitroaniline in 8.0 mL of 3M hydrochloric acid.[6]

-

Gently heat the mixture while stirring to ensure complete dissolution of the p-nitroaniline.[6]

-

Cool the solution to 0-5 °C in an ice-salt bath. The amine salt may precipitate as a fine suspension, which is acceptable for the next step provided the solution is well-stirred.[6][7]

-

In a separate beaker, prepare a solution of 0.69 g (10 mmol) of sodium nitrite (NaNO₂) in 5 mL of cold distilled water.

-

Slowly add the sodium nitrite solution dropwise to the cold, stirring p-nitroaniline solution. The rate of addition should be controlled to maintain the reaction temperature below 5 °C at all times.[8]

-

After the addition is complete, continue stirring the mixture in the ice bath for 15 minutes to ensure the diazotization reaction is complete. The resulting cold p-nitrobenzenediazonium chloride solution is now ready for the coupling reaction.

Safety Precautions:

-

Handle p-nitroaniline and its derivatives with gloves as they are toxic and irritants.[9]

-

Concentrated acids are corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles and gloves.[9]

-

Diazonium salts can be explosive when dry. Do not isolate the intermediate and use it in solution immediately after preparation.[5]

Part 2: Azo Coupling with this compound

The electrophilic diazonium salt is reacted with the this compound coupling component to form the final azo dye.

Methodology:

-

In a 250 mL beaker, dissolve 1.66 g (10 mmol) of this compound in 20 mL of 1M hydrochloric acid.

-

Cool this solution in an ice bath to 0-5 °C with continuous stirring.

-

Slowly add the cold p-nitrobenzenediazonium chloride solution (prepared in Part 1) to the cold this compound solution with vigorous stirring.[8]

-

An intensely colored precipitate of the azo dye should form immediately.[8]

-

After the addition is complete, slowly neutralize the mixture by adding 10% aqueous sodium hydroxide solution until the pH is approximately 4-5 to promote the coupling reaction.[4]

-

Continue to stir the reaction mixture in the ice bath for an additional 30-60 minutes to ensure the completion of the coupling.[8]

-

Isolate the crude azo dye by vacuum filtration using a Buchner funnel.

-

Wash the solid precipitate on the filter with several portions of cold water to remove unreacted salts and acids.[8]

-

Dry the crude product. For purification, recrystallize the solid from a suitable solvent such as ethanol or acetic acid.

Data Presentation

Quantitative data for the synthesis should be meticulously recorded. The following tables provide a template for organizing reagent information and expected product characteristics.

Table 1: Reagents for Azo Dye Synthesis

| Role | Reagent | Molar Mass ( g/mol ) | Moles (mmol) | Quantity |

|---|---|---|---|---|

| Diazo Component | p-Nitroaniline | 138.12 | 10 | 1.38 g |

| Diazotizing Agent | Sodium Nitrite (NaNO₂) | 69.00 | 10 | 0.69 g |

| Acid Medium | Hydrochloric Acid (HCl) | 36.46 | - | ~10.4 mL (3M) |

| Coupling Component | This compound | 166.18 | 10 | 1.66 g |

| Base | Sodium Hydroxide (NaOH) | 40.00 | - | As needed (10% aq.) |

Table 2: Expected Spectroscopic Data for the Synthesized Azo Dye

| Analysis | Characteristic Feature | Expected Result |

|---|---|---|

| FT-IR (cm⁻¹) | Azo group (-N=N-) stretch | 1530 - 1550[10] |

| Nitro group (-NO₂) asymmetric stretch | 1500 - 1560 | |

| C-N stretch | 1250 - 1350[10] | |

| ¹H NMR (δ, ppm) | Aromatic protons (Ar-H) | 6.5 - 8.5[10] |

| N-Methyl protons (-N-CH₃) | ~3.0 - 3.5 | |

| Ring Methyl protons (Ar-CH₃) | ~2.2 - 2.6 |

| UV-Vis (λmax, nm) | π → π* transition | 450 - 550 (in suitable solvent)[11] |

Workflow and Reaction Diagrams

Visual representations of the synthesis process and chemical transformations are essential for clarity. The following diagrams were generated using Graphviz and adhere to the specified formatting requirements.

Further Application Notes

Mechanism of the Coupling Reaction

The azo coupling reaction is a classic example of electrophilic aromatic substitution.[3][12] The diazonium ion, bearing a positive charge on the terminal nitrogen, is a potent electrophile. It attacks the electron-rich aromatic ring of the coupling component, this compound. The N-methylamino group is a strong electron-donating group that activates the aromatic ring, directing the substitution to the ortho and para positions. Since the para position is blocked by a nitro group, the coupling occurs at the available ortho position (C6). The 2-methyl group provides some steric hindrance but also contributes to activating the ring.

Potential Applications in Research and Development

-

Textile Dyes: Azo compounds synthesized from nitroaniline derivatives often function as disperse dyes, which are suitable for coloring hydrophobic synthetic fibers like polyester and nylon.[13][14][15] The specific substituents on the final molecule will determine its affinity for different fibers and its fastness properties (e.g., resistance to light, washing, and sublimation).[16]

-